molecular formula C12H13N3O B8490586 4-(Pyridin-4-ylmethoxy)benzene-1,2-diamine

4-(Pyridin-4-ylmethoxy)benzene-1,2-diamine

Cat. No. B8490586
M. Wt: 215.25 g/mol
InChI Key: NSMDNSWYYJNBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08088767B2

Procedure details

A single necked 50 ml flask fitted with a Teflon stirrer, Claisen head fitted with a rubber septa and reflux condenser was charged with iron powder (Aldrich, 6.2 mmoles, 3 equivalents, 0.358 g) and an aqueous solution of ammonium chloride (10.70 mmoles, 5 equivalents, 0.573 g). The slurry was rapidly stirred and a solution of 2-nitro-4-(pyridin-4-ylmethoxy)aniline (2.14 mmoles, 0.525 g) in methanol (10 ml, 5 ml./mmole of nitro compound) was prepared with gentle heating to ensure complete dissolution. The methanolic solution of methyl 2-nitro-4-(pyridin-4-ylmethoxy)aniline was added over a period of 10 minutes using a syringe and needle. Upon completion of addition the reaction mixture was brought to a gentle reflux and the progress of the reaction was monitored by TLC (silica, 100% ethyl acetate or dichloromethane, visualizing by UV). After 1.5 hours, additional iron powder (Aldrich, 6.2 mmoles, 3 equivalents, 0.358 g), ammonium chloride (10.70 mmoles, 5 equivalents, 0.573 g) and methanol (10 ml) was added. The reaction was found to be complete after 2.5 hours. A sintered filtered funnel (60 ml, medium grade sintered) was packed with Celite (20 mm thick) and connected to a Buchner flask. The hot reaction mixture was filtered through the pad of Celite, the flask rinsed with hot methanol (2×25 ml), filtered and the filtered pad washed with more hot methanol (2×40 ml). The combined filtrate was evaporated to dryness. The recovered material was dissolved in 50 ml cold water and 100 ml dichloromethane and allowed to separate. The dichloromethane layer was dried over sodium sulfate, filtered and evaporated under reduced pressure to give 0.497 of 4-(pyridin-4-ylmethoxy)benzene-1,2-diamine which was used in the next step without any further purification. 1H-NMR (400 MHz, DMSO-d6) 10.50 (br s, 4H), 7.68 (d, 2H), 7.42 (m, 2H), 6.60 (d, 1H), 6.41 (s, 1H), 6.22 (d, 1H), 5.12 (s, 2H). (MS (EI): 216 (MH+).
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.573 g
Type
reactant
Reaction Step Two
Name
methyl 2-nitro-4-(pyridin-4-ylmethoxy)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.358 g
Type
catalyst
Reaction Step Six
Quantity
0.573 g
Type
reactant
Reaction Step Seven
Name
Quantity
0.358 g
Type
catalyst
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].C[NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:7][C:6]=1[N+:19]([O-:21])=[O:20].C(OCC)(=O)C.ClCCl>CO.[Fe]>[N+:19]([C:6]1[CH:7]=[C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)[CH:9]=[CH:10][C:5]=1[NH2:4])([O-:21])=[O:20].[N:16]1[CH:17]=[CH:18][C:13]([CH2:12][O:11][C:8]2[CH:7]=[C:6]([NH2:19])[C:5]([NH2:4])=[CH:10][CH:9]=2)=[CH:14][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.573 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
methyl 2-nitro-4-(pyridin-4-ylmethoxy)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=C(C=C(C=C1)OCC1=CC=NC=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Six
Name
Quantity
0.358 g
Type
catalyst
Smiles
[Fe]
Step Seven
Name
Quantity
0.573 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.358 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The slurry was rapidly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A single necked 50 ml flask fitted with a Teflon stirrer
CUSTOM
Type
CUSTOM
Details
Claisen head fitted with a rubber septa
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
with gentle heating
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
WAIT
Type
WAIT
Details
to be complete after 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
A sintered filtered funnel (60 ml, medium grade sintered) was packed with Celite (20 mm thick)
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture was filtered through the pad of Celite
WASH
Type
WASH
Details
the flask rinsed with hot methanol (2×25 ml)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtered pad washed with more hot methanol (2×40 ml)
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The recovered material was dissolved in 50 ml cold water
CUSTOM
Type
CUSTOM
Details
to separate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)OCC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.14 mmol
AMOUNT: MASS 0.525 g
Name
Type
product
Smiles
N1=CC=C(C=C1)COC=1C=C(C(=CC1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08088767B2

Procedure details

A single necked 50 ml flask fitted with a Teflon stirrer, Claisen head fitted with a rubber septa and reflux condenser was charged with iron powder (Aldrich, 6.2 mmoles, 3 equivalents, 0.358 g) and an aqueous solution of ammonium chloride (10.70 mmoles, 5 equivalents, 0.573 g). The slurry was rapidly stirred and a solution of 2-nitro-4-(pyridin-4-ylmethoxy)aniline (2.14 mmoles, 0.525 g) in methanol (10 ml, 5 ml./mmole of nitro compound) was prepared with gentle heating to ensure complete dissolution. The methanolic solution of methyl 2-nitro-4-(pyridin-4-ylmethoxy)aniline was added over a period of 10 minutes using a syringe and needle. Upon completion of addition the reaction mixture was brought to a gentle reflux and the progress of the reaction was monitored by TLC (silica, 100% ethyl acetate or dichloromethane, visualizing by UV). After 1.5 hours, additional iron powder (Aldrich, 6.2 mmoles, 3 equivalents, 0.358 g), ammonium chloride (10.70 mmoles, 5 equivalents, 0.573 g) and methanol (10 ml) was added. The reaction was found to be complete after 2.5 hours. A sintered filtered funnel (60 ml, medium grade sintered) was packed with Celite (20 mm thick) and connected to a Buchner flask. The hot reaction mixture was filtered through the pad of Celite, the flask rinsed with hot methanol (2×25 ml), filtered and the filtered pad washed with more hot methanol (2×40 ml). The combined filtrate was evaporated to dryness. The recovered material was dissolved in 50 ml cold water and 100 ml dichloromethane and allowed to separate. The dichloromethane layer was dried over sodium sulfate, filtered and evaporated under reduced pressure to give 0.497 of 4-(pyridin-4-ylmethoxy)benzene-1,2-diamine which was used in the next step without any further purification. 1H-NMR (400 MHz, DMSO-d6) 10.50 (br s, 4H), 7.68 (d, 2H), 7.42 (m, 2H), 6.60 (d, 1H), 6.41 (s, 1H), 6.22 (d, 1H), 5.12 (s, 2H). (MS (EI): 216 (MH+).
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.573 g
Type
reactant
Reaction Step Two
Name
methyl 2-nitro-4-(pyridin-4-ylmethoxy)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.358 g
Type
catalyst
Reaction Step Six
Quantity
0.573 g
Type
reactant
Reaction Step Seven
Name
Quantity
0.358 g
Type
catalyst
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].C[NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:7][C:6]=1[N+:19]([O-:21])=[O:20].C(OCC)(=O)C.ClCCl>CO.[Fe]>[N+:19]([C:6]1[CH:7]=[C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)[CH:9]=[CH:10][C:5]=1[NH2:4])([O-:21])=[O:20].[N:16]1[CH:17]=[CH:18][C:13]([CH2:12][O:11][C:8]2[CH:7]=[C:6]([NH2:19])[C:5]([NH2:4])=[CH:10][CH:9]=2)=[CH:14][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.573 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
methyl 2-nitro-4-(pyridin-4-ylmethoxy)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=C(C=C(C=C1)OCC1=CC=NC=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Six
Name
Quantity
0.358 g
Type
catalyst
Smiles
[Fe]
Step Seven
Name
Quantity
0.573 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.358 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The slurry was rapidly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A single necked 50 ml flask fitted with a Teflon stirrer
CUSTOM
Type
CUSTOM
Details
Claisen head fitted with a rubber septa
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
with gentle heating
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
WAIT
Type
WAIT
Details
to be complete after 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
A sintered filtered funnel (60 ml, medium grade sintered) was packed with Celite (20 mm thick)
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture was filtered through the pad of Celite
WASH
Type
WASH
Details
the flask rinsed with hot methanol (2×25 ml)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtered pad washed with more hot methanol (2×40 ml)
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The recovered material was dissolved in 50 ml cold water
CUSTOM
Type
CUSTOM
Details
to separate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)OCC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.14 mmol
AMOUNT: MASS 0.525 g
Name
Type
product
Smiles
N1=CC=C(C=C1)COC=1C=C(C(=CC1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.